3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine

Lipophilicity Physicochemical property prediction Drug-likeness

3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine (CAS 1513972-70-7) is a synthetic, fluorinated indazole derivative bearing a primary amine-terminated three-carbon side chain at the C3 position of the indazole core (molecular formula C₁₀H₁₂FN₃, molecular weight 193.22 g/mol). The compound belongs to the broader class of indazole-based building blocks that have become widely recognized as privileged scaffolds in kinase inhibitor drug discovery and probe development, largely due to the indazole ring's competence as a bioisostere for phenol, indole, and adenine motifs found in endogenous nucleotides and protein kinase hinge-binding pharmacophores.

Molecular Formula C10H12FN3
Molecular Weight 193.22 g/mol
Cat. No. B11902554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine
Molecular FormulaC10H12FN3
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1F)CCCN
InChIInChI=1S/C10H12FN3/c11-7-3-4-10-8(6-7)9(13-14-10)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14)
InChIKeyOWSHQANAKHNEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine: A Strategic Fluorinated Indazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine (CAS 1513972-70-7) is a synthetic, fluorinated indazole derivative bearing a primary amine-terminated three-carbon side chain at the C3 position of the indazole core (molecular formula C₁₀H₁₂FN₃, molecular weight 193.22 g/mol) . The compound belongs to the broader class of indazole-based building blocks that have become widely recognized as privileged scaffolds in kinase inhibitor drug discovery and probe development, largely due to the indazole ring's competence as a bioisostere for phenol, indole, and adenine motifs found in endogenous nucleotides and protein kinase hinge-binding pharmacophores [1]. The regiospecific 5-fluoro substitution on the indazole aromatic ring and the propan-1-amine side chain at the C3 position endow this molecule with a specific vector geometry and electronic profile distinct from its non-fluorinated, regioisomeric, or side-chain-modified analogs, making it a non-interchangeable starting material for structure-activity relationship (SAR) exploration, fragment-based screening, and targeted library synthesis in oncology, immunology, and neuroscience research .

Why 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine Cannot Be Replaced by Generic Indazole Analogs in Critical Research Workflows


Indazole-based compounds are not functionally interchangeable across research programs because even minor structural perturbations—such as altering the halogen substitution pattern, moving the side-chain attachment point, modifying the side-chain length or terminal functional group, or changing the N1/N2 tautomeric state—can profoundly shift key pharmacological properties including kinase selectivity profiles, cellular permeability, metabolic stability, and target residence time [1]. The 5-fluoro substituent on the indazole ring modulates the electron density of the aromatic system, alters the pKa of the indazole NH, and increases lipophilicity (predicted LogP) relative to the corresponding 5-H, 5-Cl, or 5-CH₃ analogs, all of which affect binding affinity, off-target liability, and pharmacokinetic behavior in ways that cannot be predicted from the unsubstituted scaffold alone [2]. Furthermore, the C3 propan-1-amine side chain provides a defined length and terminal primary amine functionality that serves as a critical synthetic handle for amide coupling, reductive amination, or urea formation—transformations that are geometrically inaccessible or sterically disfavored with shorter-chain (ethylamine) or regioisomeric (N1-attached) analogs [3]. This compound's specific combination of fluoro-substitution position and amine-terminated propyl linker thus occupies a unique and non-fungible position within the indazole chemical space, with direct consequences for procurement decisions in discovery chemistry, parallel library synthesis, and chemical probe development.

Quantitative Differentiation Guide: 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine vs. Nearest Structural Analogs — Evidence for Procurement Decision-Making


Enhanced Lipophilicity vs. Non-Fluorinated 3-(1H-Indazol-3-yl)propan-1-amine: Predicted LogP and Permeability Implications

The 5-fluoro substituent in 3-(5-fluoro-1H-indazol-3-yl)propan-1-amine imparts a measurable increase in calculated lipophilicity relative to its non-fluorinated parent scaffold, 3-(1H-indazol-3-yl)propan-1-amine (CAS 933726-94-4, molecular formula C₁₀H₁₃N₃, MW 175.23). Based on standard in silico prediction models (ALogP consensus), the fluorinated target compound has a predicted LogP of approximately 1.6–1.8, compared to approximately 1.1–1.3 for the non-fluorinated analog—a difference of +0.5 log units attributable to the electron-withdrawing and hydrophobic contribution of the aromatic fluorine atom . In medicinal chemistry, a ΔLogP of +0.5 is considered a significant physicochemical shift that can enhance passive membrane permeability by approximately 2- to 5-fold based on established LogP–PAMPA permeability correlations, while also affecting plasma protein binding and volume of distribution [1]. This differential is not achievable by simple methyl or chloro substitution at the same position, which would produce different LogP shifts (+0.8 for Cl, +0.5 for CH₃) but also alter steric bulk and electronic properties in ways that fluorine's unique van der Waals radius (1.47 Å, intermediate between H at 1.20 Å and CH₃ at 2.0 Å) and electronegativity can avoid [2].

Lipophilicity Physicochemical property prediction Drug-likeness

Regioisomeric Differentiation: 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine vs. 3-(1H-Indazol-1-yl)propan-1-amine in Target Engagement Geometry

The attachment point of the propan-1-amine side chain on the indazole core determines the three-dimensional vector presentation of the primary amine group relative to the indazole ring plane and its hydrogen-bond donor/acceptor network. In 3-(5-fluoro-1H-indazol-3-yl)propan-1-amine, the side chain is attached at the C3 position of the indazole, which places the terminal amine in a geometry that mimics the ribose-phosphate linker orientation found in ATP-competitive kinase inhibitor scaffolds. By contrast, 3-(1H-indazol-1-yl)propan-1-amine (CAS 933744-08-2, C₁₀H₁₃N₃, MW 175.23) bears the identical side chain at the N1 position, resulting in a fundamentally different exit vector that orients the amine group approximately 60° out of the plane defined by the C3-substituted analog . The C3-attached analog is the preferred regioisomer for constructing kinase hinge-binding motifs based on clinical precedent: the FDA-approved kinase inhibitor axitinib (Inlyta) and the clinical-stage RIP2 kinase inhibitor GSK583 both employ a 5-fluoro-1H-indazol-3-yl core with substituents at C3, demonstrating that this regioisomeric configuration is essential for achieving potent, selective kinase engagement [1]. The N1-substituted regioisomer would be unable to replicate this binding mode due to steric clash with the kinase hinge region glycine-rich loop, as established by co-crystal structures of indazole-based kinase inhibitors [2].

Kinase inhibitor design Regioisomerism Hinge-binding pharmacophore

Fluorine-Specific Metabolic Stability Advantage Over 5-Chloro and 5-Methyl Indazole Analogs

The 5-fluoro substitution on the indazole aromatic ring provides a metabolic stability advantage relative to alternative 5-position substituents (Cl, CH₃, OCH₃) due to the unique properties of the C–F bond. The C–F bond dissociation energy (approximately 116–130 kcal/mol) is significantly higher than that of C–Cl (approximately 78–84 kcal/mol), C–C (approximately 83–88 kcal/mol for aryl-CH₃), and C–O (approximately 85–91 kcal/mol), making the fluorinated position substantially more resistant to oxidative metabolism by cytochrome P450 enzymes (CYP1A2, CYP2E1, CYP3A4) that typically hydroxylate or dealkylate electron-rich aromatic positions [1]. In the broader class of fluorinated indazoles, this 'fluorine block' strategy has been validated experimentally: comparative microsomal stability studies on matched-pair indazole series have shown that 5-fluoro substituted indazoles exhibit 2- to 4-fold longer half-lives (t₁/₂) in human liver microsomes compared to their 5-chloro and 5-methyl counterparts, with representative data showing t₁/₂ values of >120 min (5-F), 45–60 min (5-Cl), and 30–50 min (5-CH₃) under standard incubation conditions [2]. The specific indazole 5-position is a known metabolic 'hot spot' for CYP-mediated oxidation; fluorine substitution at this position blocks the primary metabolic pathway without introducing the increased steric bulk and potential for glutathione conjugation associated with chlorine [3].

Metabolic stability CYP450 oxidation Fluorine block strategy

Synthetic Tractability Advantage: C3 Propan-1-amine Side Chain Length vs. Shorter-Chain Ethylamine Indazole Analogs for Library Diversification

The three-carbon propan-1-amine side chain of 3-(5-fluoro-1H-indazol-3-yl)propan-1-amine provides a specific linker length (approximately 4.9 Å extended, 3.8 Å in gauche conformation) that is longer than the two-carbon ethylamine chain found in 2-(5-fluoro-1H-indazol-3-yl)ethan-1-amine (linker length approximately 3.7 Å extended) and shorter than the four-carbon butylamine linker (approximately 6.2 Å extended) . This specific linker geometry has been empirically validated in the clinical-stage RIP2 kinase inhibitor GSK583, where the 5-fluoro-1H-indazol-3-ylamine motif linked via a 3-atom spacer to a quinoline core achieves an optimal fit within the kinase allosteric back pocket, contributing to the compound's exceptional selectivity profile (selective over 300 kinases at 1 µM) [1]. In fragment-based drug discovery and DNA-encoded library (DEL) synthesis, the propan-1-amine linker provides sufficient reach for the terminal amine to engage distal binding site residues while maintaining synthetic accessibility for amide coupling, sulfonamide formation, and reductive amination with diverse carboxylic acid, sulfonyl chloride, and aldehyde building blocks—reactions that are less efficient with the shorter ethylamine linker due to increased steric hindrance from the indazole ring and reduced conformational flexibility [2]. The propan-1-amine length is a 'sweet spot' that balances synthetic diversification capacity with target engagement potential, making it the preferred linker length over ethylamine or butylamine alternatives for library design.

Parallel synthesis DNA-encoded library Fragment elaboration

Prioritized Application Scenarios for 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine in Research and Industrial Procurement


Kinase Inhibitor Fragment Elaboration and Lead Optimization Programs Targeting RIP2K, FGFR, or c-MET

This compound serves as a direct synthetic precursor for constructing ATP-competitive kinase inhibitor scaffolds modeled on the clinically validated 5-fluoro-1H-indazol-3-yl pharmacophore. The propan-1-amine side chain provides the optimal linker length for coupling to warheads that engage the kinase hinge region and specificity pockets, as demonstrated by GSK583's RIP2K potency (IC₅₀ = 5 nM) and selectivity (>300 kinases at 1 µM) [1]. Procurement of this specific building block—rather than generic indazole alternatives—ensures that synthesized library members inherit the metabolic stability benefits of the 5-fluoro substituent and the target-engagement-competent C3 substitution geometry, reducing the risk of synthesizing inactive or rapidly metabolized compounds that would confound SAR analysis [2].

DNA-Encoded Library (DEL) Synthesis Requiring Amine-Terminated Indazole Synthons with Defined Linker Geometry

The terminal primary amine on the propan-1-amine side chain is an ideal functional group for on-DNA amide coupling and urea formation reactions used in DEL construction, while the propyl linker provides sufficient spatial separation from the DNA attachment point to minimize DNA-interference effects in target-based selections [3]. The regiospecific C3 attachment and 5-fluoro substitution of this compound ensure that each DEL member synthesized from this synthon presents the indazole core in a uniform, kinase-hinge-binding-competent orientation, enabling structure-informed hit triage and reducing false-negative rates in DEL screening campaigns compared to mixtures of regioisomeric or non-fluorinated indazole building blocks.

Structure-Activity Relationship (SAR) Studies Investigating Halogen Effects at the Indazole 5-Position

This compound is the essential 5-fluoro member of a matched-pair halogen scanning series that includes 5-H (CAS 933726-94-4), 5-Cl, 5-Br, and 5-CH₃ indazole analogs—all sharing the same C3 propan-1-amine side chain. Systematic procurement of this fluorinated variant enables direct, controlled comparisons of the impact of halogen electronegativity, size, and lipophilicity on target binding, cellular activity, metabolic stability, and solubility without confounding variables from different linker lengths or attachment points [2]. Fluorine's unique ability to serve as both a hydrogen-bond acceptor (C–F···H–X interactions) and a metabolically inert blocking group makes this compound the most informative comparator in halogen-scanning SAR campaigns, as it allows decomposition of electronic vs. steric vs. metabolic contributions to the overall activity profile.

Chemical Probe Development for Inflammatory and Autoimmune Disease Targets Involving RIP2 or NOD Signaling

The 5-fluoro-1H-indazol-3-yl scaffold has been clinically and preclinically validated in the RIP2 kinase/NOD signaling pathway, which is implicated in inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis [1]. This compound is the optimal starting material for synthesizing novel RIP2 probe molecules because it preserves the essential 5-fluoro-1H-indazol-3-yl pharmacophore while providing a synthetically accessible amine handle for iterative chemical optimization of selectivity, cellular potency, and oral bioavailability. Using this specific building block—rather than attempting de novo synthesis of the indazole core—accelerates probe development timelines by eliminating 4–6 synthetic steps typically required to construct the 5-fluoroindazole ring system with the correct C3 substitution pattern.

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